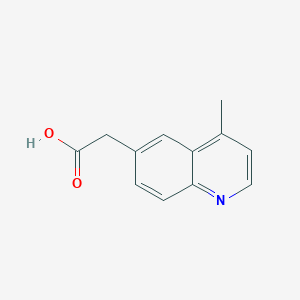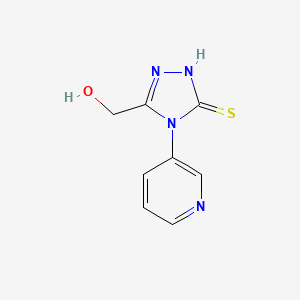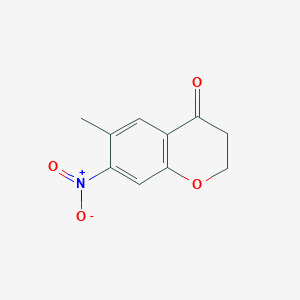
2-(4-Methylquinolin-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylquinolin-6-yl)acetic acid is a quinoline derivative with significant potential in various scientific fields. Quinoline compounds are known for their diverse biological and pharmacological activities, making them valuable in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylquinolin-6-yl)acetic acid typically involves the reaction of substituted anilines with malonates or other suitable precursors under specific conditions. For instance, the condensation of substituted anilines with malonates in the presence of a catalyst like POCl3 or diphenyl ether can yield the desired quinoline derivatives .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include microwave irradiation, transition metal-catalyzed reactions, and green chemistry protocols to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylquinolin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
2-(4-Methylquinolin-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylquinolin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methylquinolin-4(1H)-on-3-acetic acid: Known for its herbicidal properties.
4-Hydroxy-2-methylquinolin-3-ylmethyl derivatives: Exhibits various biological activities, including antimicrobial and anticancer effects
Uniqueness: 2-(4-Methylquinolin-6-yl)acetic acid stands out due to its unique combination of a quinoline core with an acetic acid functional group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(4-methylquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-4-5-13-11-3-2-9(6-10(8)11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
HNDDCZUXZGDMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)





![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)

